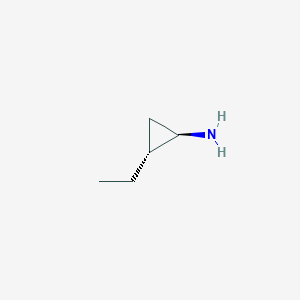

(2S,3R)-2-Ethyloxolan-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

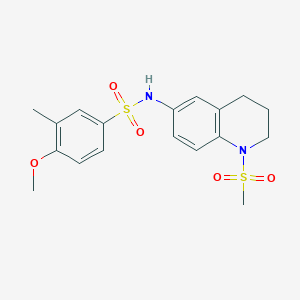

“(2S,3R)-2-Ethyloxolan-3-amine” is a chiral compound. The (2S,3R) notation indicates the absolute configuration of the molecule . The “S” and “R” are determined by applying the Cahn-Ingold-Prelog (CIP) rules . The numbers 2 and 3 refer to the chiral carbon positions in the molecule according to the IUPAC numbering .

Molecular Structure Analysis

The molecular structure of “(2S,3R)-2-Ethyloxolan-3-amine” can be determined using techniques such as X-ray diffraction analysis . The Cahn-Ingold-Prelog rules of priority, which are based on the atomic numbers of the atoms of interest, can be used to determine the absolute configuration of the molecule .Chemical Reactions Analysis

While specific chemical reactions involving “(2S,3R)-2-Ethyloxolan-3-amine” are not available, similar compounds are known to undergo a wide range of chemical transformations, including complex skeletal rearrangement, ring-expansion, and C–C bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,3R)-2-Ethyloxolan-3-amine” can be determined using various analytical methods . Diastereomers, which “(2S,3R)-2-Ethyloxolan-3-amine” is an example of, show similar but not identical chemical properties .科学的研究の応用

Materials Science and Conservation

Epoxy-Silica Polymers for Stone Conservation

The study of epoxy derivatives and their reactions with primary amines has led to the development of materials with potential applications in stone conservation. This research demonstrates the formation of silica-epoxy hybrids that could serve as conservation products due to their porosity and water absorption properties (Cardiano et al., 2005).

Environmental Technology

Amino Alcohols for CO2 Capture

Research into amino alcohols has shown promising results for carbon dioxide capture from flue gas streams. This includes the development of new amines and amino alcohols with high CO2 absorption capacities, potentially offering a more efficient and less energy-intensive solution for CO2 capture compared to conventional amines (Maneeintr et al., 2009).

Biomedical Applications

Hydrogels for DNA Binding and Release

A series of copolymers containing amine groups from linear poly(ethylene imine) has been developed for the effective binding and release of DNA. This research highlights the potential of these materials in biomedical applications, including drug delivery systems (Englert et al., 2014).

Catalysis and Chemical Synthesis

Organolanthanide-Catalyzed Hydroamination

The catalytic activity of organolanthanide complexes has been explored for the regioselective intermolecular hydroamination of alkenes, alkynes, and other substrates. This research provides valuable insights into the mechanisms and applications of such catalysts in the synthesis of amines and imines, highlighting their potential in organic synthesis (Ryu et al., 2003).

特性

IUPAC Name |

(2S,3R)-2-ethyloxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZNALUHCXDFPE-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@@H](CCO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-Ethyloxolan-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4-ethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2925285.png)

![9-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2925291.png)

![3-(Hydroxymethyl)-4-[(3-nitrophenyl)methoxy]benzaldehyde](/img/structure/B2925303.png)

![2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B2925306.png)